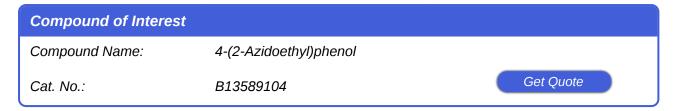


## In-Depth Technical Guide to 4-(2-Azidoethyl)phenol: Properties, Structure, and Applications

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**4-(2-Azidoethyl)phenol**, a versatile bifunctional molecule, is gaining significant attention in chemical biology and drug discovery. Its structure incorporates a phenol group, which can be a key interaction motif with biological targets, and an azide group, which serves as a chemical handle for bioorthogonal reactions. This guide provides a comprehensive overview of its chemical properties, structure, and applications, with a focus on experimental protocols and its role in modern proteomics research.

## **Chemical Properties and Structure**

**4-(2-Azidoethyl)phenol** is a derivative of phenol containing an azidoethyl substituent at the para position. The presence of the azide and hydroxyl functionalities makes it a valuable tool for various bioconjugation and labeling studies.

#### Structure:

(Simplified representation of the **4-(2-Azidoethyl)phenol** structure)

Table 1: Chemical and Physical Properties of 4-(2-Azidoethyl)phenol



Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>9</sub> N <sub>3</sub> O	[1][2]
Molecular Weight	163.18 g/mol	[1]
CAS Number	74447-34-0	[1]
IUPAC Name	4-(2-azidoethyl)phenol	[3]
Physical State	Not explicitly stated, likely a solid or oil at room temperature.	_
Melting Point	Data not readily available in searched literature.	
Boiling Point	Data not readily available in searched literature.	
Solubility	Soluble in organic solvents like DMSO and MTBE.[1] Water solubility is likely limited due to the aromatic ring.	

#### Spectral Data:

Specific experimental spectral data for **4-(2-Azidoethyl)phenol** is not widely available in public databases. However, based on the chemical structure, the following characteristic peaks can be anticipated:

- ¹H NMR: Signals corresponding to the aromatic protons (in the range of 6.5-7.5 ppm), the methylene protons of the ethyl chain (likely two triplets around 2.8 and 3.5 ppm), and a broad singlet for the phenolic hydroxyl proton (variable, 4-8 ppm).
- 13C NMR: Aromatic carbon signals (115-160 ppm), with the carbon attached to the hydroxyl group being the most downfield. Signals for the two methylene carbons of the ethyl group would also be present.



• IR Spectroscopy: A broad O-H stretching band (around 3200-3600 cm<sup>-1</sup>), characteristic C-H stretching of the aromatic ring (above 3000 cm<sup>-1</sup>), a strong azide (N₃) stretching peak (around 2100 cm<sup>-1</sup>), and C-O stretching of the phenol (around 1200 cm<sup>-1</sup>).

# Experimental Protocols Synthesis of 4-(2-Azidoethyl)phenol

A common synthetic route to **4-(2-Azidoethyl)phenol** starts from tyramine (4-(2-aminoethyl)phenol), a readily available precursor.[4] The synthesis involves the conversion of the primary amine group to an azide. While a specific detailed protocol for this exact conversion was not found in the search results, a general two-step diazotization-azidation reaction is a standard method.

#### General Protocol:

- Diazotization of Tyramine: Tyramine is dissolved in an acidic aqueous solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO<sub>2</sub>) is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
- Azidation: A solution of sodium azide (NaN<sub>3</sub>) is then added to the diazonium salt solution.
  The azide ion displaces the diazonium group to yield 4-(2-Azidoethyl)phenol. The reaction is typically stirred for several hours at low temperature and then allowed to warm to room temperature.
- Work-up and Purification: The product is extracted from the aqueous solution using an
  organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and
  the solvent is removed under reduced pressure. The crude product can be purified by
  column chromatography on silica gel.

Note: This is a generalized procedure. Specific reaction conditions, such as concentrations, reaction times, and purification methods, would need to be optimized.

## **Applications in Research**

The bifunctional nature of **4-(2-Azidoethyl)phenol** makes it a valuable tool in chemoproteomics and drug discovery.



### **Proximity Labeling with APEX**

**4-(2-Azidoethyl)phenol** is an analog of biotin-phenol, a key reagent in APEX (engineered ascorbate peroxidase) proximity labeling.[5][6][7] In this technique, a protein of interest is fused to the APEX enzyme. Upon addition of hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), APEX catalyzes the oxidation of a phenol-containing substrate, like an analog of **4-(2-Azidoethyl)phenol**, into a short-lived, reactive radical. This radical then covalently labels nearby proteins. The azide group on the labeled proteins can then be used for subsequent enrichment and identification via mass spectrometry through "click chemistry."

Experimental Workflow for APEX2 Proximity Labeling:

Below is a generalized workflow for an APEX2 proximity labeling experiment.



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Caption: Generalized workflow for an APEX2 proximity labeling experiment using an azidophenol probe.

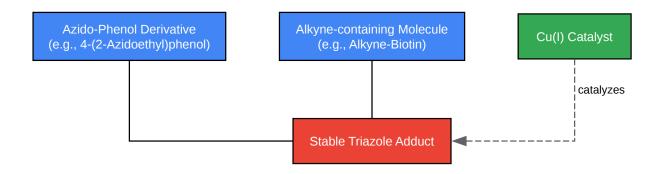
### **Click Chemistry**

The azide group of **4-(2-Azidoethyl)phenol** is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[8] This reaction allows for the highly efficient and specific covalent ligation of the azido-modified molecule to a molecule containing a terminal alkyne. This is widely used to attach reporter tags, such as fluorophores or biotin, for visualization or enrichment.

Logical Relationship for Click Chemistry Reaction:



The following diagram illustrates the fundamental principle of a CuAAC reaction involving an azido-phenol derivative.



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Caption: The core components of a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

#### Conclusion

**4-(2-Azidoethyl)phenol** is a powerful and versatile chemical tool for researchers in the life sciences. Its unique structure allows for its use in a variety of applications, most notably in advanced proteomics techniques such as proximity labeling and as a partner in robust click chemistry reactions. As the field of chemical biology continues to evolve, the demand for such well-defined and functionalized small molecules is expected to grow, further solidifying the importance of compounds like **4-(2-Azidoethyl)phenol** in elucidating complex biological processes and in the development of new therapeutic strategies.

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- To cite this document: BenchChem. [In-Depth Technical Guide to 4-(2-Azidoethyl)phenol: Properties, Structure, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13589104#4-2-azidoethyl-phenol-chemical-properties-and-structure]

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